molecular formula C14H17N3O2S B4038318 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Cat. No.: B4038318
M. Wt: 291.37 g/mol
InChI Key: BNBAYAGZBYHWLB-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide: is a synthetic organic compound characterized by the presence of a thiadiazole ring, a phenyl group, and a butanamide moiety

Scientific Research Applications

Chemistry

In chemistry, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its structural properties make it suitable for incorporation into polymers or as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with formic acid or formamide under reflux conditions. This reaction forms the 1,3,4-thiadiazole core.

    Methoxymethylation: The thiadiazole ring is then functionalized with a methoxymethyl group. This can be achieved by reacting the thiadiazole with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Amidation: The final step involves the formation of the butanamide moiety. This can be done by reacting the methoxymethylated thiadiazole with 2-phenylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the butanamide moiety, potentially forming amines or alcohols.

    Substitution: The phenyl group and the thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.

    Reduction: Formation of 2-phenylbutan-1-amine or 2-phenylbutanol.

    Substitution: Formation of halogenated derivatives or substituted thiadiazoles.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxymethyl group may enhance the compound’s solubility and bioavailability, while the phenylbutanamide moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropionamide
  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylpentanamide

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is unique due to its specific combination of functional groups The presence of the methoxymethyl group on the thiadiazole ring and the phenylbutanamide moiety provides distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-11(10-7-5-4-6-8-10)13(18)15-14-17-16-12(20-14)9-19-2/h4-8,11H,3,9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBAYAGZBYHWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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